molecular formula C10H13NO B12993051 3-(tert-Butyl)picolinaldehyde

3-(tert-Butyl)picolinaldehyde

Cat. No.: B12993051
M. Wt: 163.22 g/mol
InChI Key: ZJPHXZYCYKQOKN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)picolinaldehyde typically involves the introduction of a tert-butyl group to the picolinaldehyde structure. One common method involves the reaction of picolinaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(tert-Butyl)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)picolinaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen and oxygen atoms. These complexes can exhibit unique catalytic properties and reactivity patterns. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Picolinaldehyde: The parent compound without the tert-butyl group.

    2-(tert-Butyl)picolinaldehyde: A similar compound with the tert-butyl group at the second position.

    4-(tert-Butyl)picolinaldehyde: A similar compound with the tert-butyl group at the fourth position.

Uniqueness

3-(tert-Butyl)picolinaldehyde is unique due to the specific positioning of the tert-butyl group, which can influence its chemical reactivity and physical properties. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its behavior in chemical reactions .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-tert-butylpyridine-2-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-10(2,3)8-5-4-6-11-9(8)7-12/h4-7H,1-3H3

InChI Key

ZJPHXZYCYKQOKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C=O

Origin of Product

United States

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